
2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is based on its ability to inhibit the activity of enzymes that are involved in various biochemical processes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is involved in the synthesis of folate. This inhibition leads to the depletion of folate levels, which is essential for the growth and survival of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide are mainly related to its inhibitory effect on the enzyme dihydropteroate synthase. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and protozoa. However, it has also been shown to have some toxic effects on mammalian cells, which limits its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide in lab experiments include its high potency against microorganisms, its ease of synthesis, and its versatility in various applications. However, its limitations include its toxicity to mammalian cells, its limited solubility in water, and its potential for side effects in certain applications.
Orientations Futures
There are several future directions for the research and development of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide. One direction is to explore its potential as a starting material for the synthesis of new biologically active compounds. Another direction is to investigate its mechanism of action in more detail to better understand its inhibitory effect on enzymes. Additionally, further studies are needed to evaluate its potential for use in various applications, such as in the treatment of infectious diseases and cancer.
Conclusion:
In conclusion, 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this chemical compound in various applications.
Méthodes De Synthèse
The synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide involves the reaction of 2-chloro-5-fluoroaniline with chlorosulfonic acid and subsequent treatment with methylamine. The reaction is carried out under controlled conditions, and the purity of the final product is ensured through various purification techniques.
Applications De Recherche Scientifique
2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide has been widely used in scientific research for its unique properties and applications. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of biologically active compounds. Furthermore, it has been used as a probe in biochemical and physiological studies.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHZEFIMZNAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)

![3-(6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)pyrazine-2-carbonitrile](/img/structure/B2754373.png)


![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B2754382.png)


![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)
![3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754388.png)


